Lithium L-lactate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Mechanisms of Action in Neuroprotection

Several mechanisms are proposed for Li-S-(-)-HP's neuroprotective properties:

- Neurotrophic effects: Li-S-(-)-HP has been shown to promote the growth and survival of neuronal cells []. This neurotrophic effect is believed to be mediated through the activation of specific signaling pathways essential for neuronal maintenance and function.

- Mitochondrial protection: Li-S-(-)-HP may protect mitochondria, the cell's powerhouses, from dysfunction and oxidative stress, which are hallmarks of many neurodegenerative diseases []. By preserving mitochondrial integrity, Li-S-(-)-HP could help maintain cellular energy production and prevent neuronal cell death.

- Anti-inflammatory properties: Studies suggest that Li-S-(-)-HP may dampen neuroinflammation, a key contributor to neurodegeneration []. This effect could help reduce neuronal damage and promote neuronal survival.

- Modulation of neurotransmitters: Li-S-(-)-HP might influence the levels and activity of certain neurotransmitters, such as glutamate, which play a crucial role in neuronal communication and function []. Regulating these neurotransmitters could potentially alleviate some of the symptoms associated with neurological disorders.

Lithium L-lactate is a chemical compound formed from lithium and lactic acid, represented by the formula CH₃CH(OH)COOLi. It appears as an amorphous solid that is highly soluble in water and organic solvents. This compound is notable for its optical isomerism, which allows for the existence of different stereoisomers, and it emits acrid smoke when heated to decomposition .

Lithium L-lactate exhibits several biological activities, particularly in the context of mental health. It is included in formulations aimed at promoting uric acid excretion and has been utilized in treatments for conditions such as bipolar disorder due to its mood-stabilizing properties. Moreover, it has been observed to stimulate plant growth, showcasing its versatility beyond human health applications .

The primary method for synthesizing Lithium L-lactate involves the neutralization of lactic acid with lithium hydroxide. This straightforward process yields Lithium L-lactate alongside water as a byproduct. Other methods may involve variations in conditions or reactants but generally adhere to this basic principle .

Research indicates that Lithium L-lactate interacts with various biological systems. Studies have shown that it can influence neurotransmitter levels, potentially aiding in mood regulation. Additionally, its effects on plant physiology suggest interactions with metabolic pathways that enhance growth and development .

Lithium L-lactate shares similarities with several other compounds, particularly those involving lithium salts and lactates. Below are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Lithium Carbonate | Li₂CO₃ | Commonly used in psychiatric treatment; more stable than Lithium L-lactate. |

| Sodium Lactate | C₃H₅NaO₃ | Used in food preservation; less soluble than Lithium L-lactate. |

| Potassium Lactate | C₃H₅KO₃ | Often used in sports drinks; provides electrolyte balance. |

| Calcium Lactate | C₆H₁₀CaO₆ | Used as a calcium supplement; less soluble than Lithium L-lactate. |

Uniqueness of Lithium L-lactate: Its specific role in mental health treatment and its dual function as both a pharmaceutical agent and a plant growth stimulant set it apart from other lactates and lithium compounds.

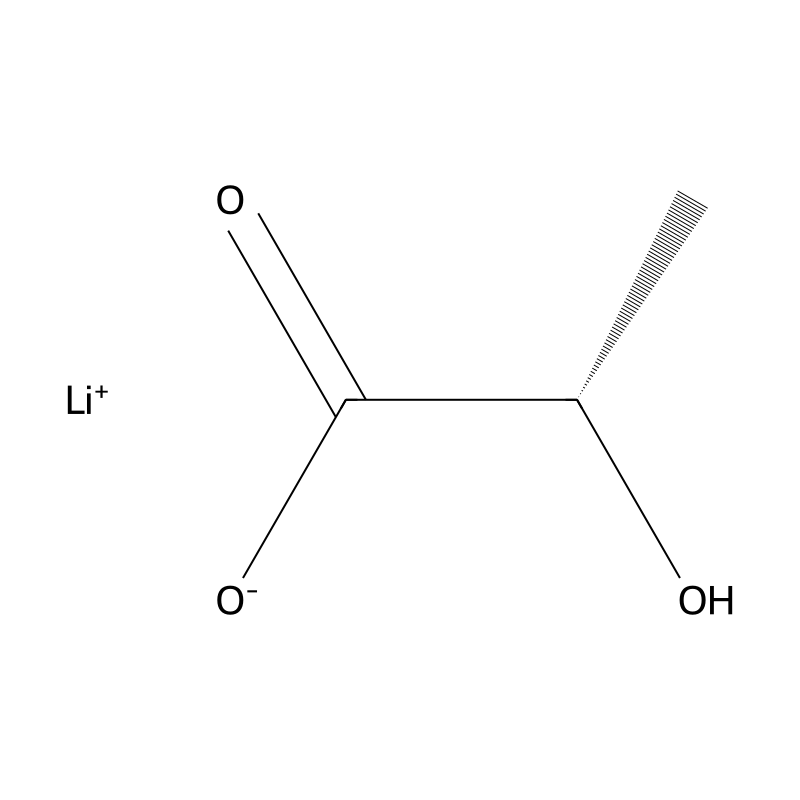

Molecular Structure and Stereochemistry

Lithium L-lactate possesses the molecular formula C₃H₅LiO₃ with a molecular weight of 96.01 g/mol [1] [2] [3]. The compound consists of a lithium cation coordinated to the L-lactate anion, which is derived from (S)-2-hydroxypropanoic acid [2] [4]. The stereochemical configuration is characterized by the S-configuration at the carbon-2 position, conferring the compound with its distinctive levorotatory optical activity [5] [4].

The molecular structure features a carboxylate group that coordinates to the lithium ion, with the hydroxyl group on the alpha carbon providing additional coordination possibilities [1] [4]. The stereochemical integrity of the L-configuration is maintained in the salt form, as evidenced by the consistent optical rotation measurements across different analytical sources [3] [6] [7] [8] [9] [10] [11].

The compound demonstrates optical isomerism due to the presence of one defined stereocenter at the C-2 position [4]. The SMILES notation for the compound is [Li+].CC@@HO, clearly indicating the stereochemical arrangement [4] [12]. The InChI key GKQWYZBANWAFMQ-DKWTVANSSA-M provides unique identification for this specific stereoisomer [4] [13] [12].

Crystallographic Characteristics

The crystallographic analysis of lithium L-lactate reveals a monoclinic crystal system with the space group P 1 21 1 (Hermann-Mauguin notation) or P 2yb (Hall notation), corresponding to space group number 4 [4]. The unit cell parameters have been precisely determined through X-ray crystallographic studies with the following dimensions: a = 4.5412 Å, b = 4.8838 Å, and c = 10.1982 Å [4].

The unit cell angles are α = 90°, β = 98.226°, and γ = 90°, confirming the monoclinic symmetry [4]. The crystal structure contains Z = 2 formula units per unit cell with Z' = 1, indicating that there are two lithium L-lactate molecules in each unit cell [4]. The crystallographic refinement achieved a residual factor (R-factor) of 0.0533, indicating good quality structural data [4].

The crystal structure consists of lithium cations [Li+] and L-lactate anions [O-]C(=O)C@@HC arranged in a three-dimensional network [4]. The crystallographic data is available in the Crystallography Open Database with COD number 1548454 [4]. The structure determination was associated with computational studies on nuclear magnetic resonance shifts for paramagnetic solids [4].

Solubility and Stability Profiles

Lithium L-lactate exhibits excellent water solubility, with reported values of 100 mg/mL producing clear, colorless solutions [3] [14] [15] [16]. The compound is described as very soluble in water and also demonstrates solubility in organic solvents [1] [15]. The aqueous solutions typically exhibit a pH range of 5.0 to 7.0 when prepared at a concentration of 50 g/L at 25°C [7] [11].

Lithium nuclear magnetic resonance spectroscopy provides valuable structural information for lithium L-lactate. Both ⁷Li and ⁶Li NMR can be employed, each offering distinct advantages [21]. ⁷Li NMR, with natural abundance of 92.41%, provides higher sensitivity but broader signals due to its higher quadrupolar moment. The chemical shift range for lithium nuclei spans approximately 28 ppm, from -16 to +11 ppm relative to LiCl reference.

⁶Li NMR, despite lower natural abundance (7.59%) and sensitivity, offers superior resolution due to its lower quadrupolar moment [21]. This technique has been successfully applied to study lithium environments and mobility in various lithium-containing compounds [21]. The enhanced resolution of ⁶Li NMR allows for detection of subtle differences in lithium coordination environments and can reveal information about cation mobility through two-dimensional exchange spectroscopy [21].

Infrared Spectroscopy

Infrared spectroscopy serves as a standard method for identity confirmation and functional group analysis of lithium L-lactate [8] [10]. The technique allows for verification of the characteristic absorption bands associated with the carboxylate group, hydroxyl functionality, and C-H stretching vibrations typical of the lactate structure [10]. Commercial suppliers routinely employ infrared spectroscopy as a quality control measure, with specifications requiring that samples pass infrared identity tests [8] [10].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for lithium L-lactate [22] [23]. The molecular ion peak appears at m/z 96.01, corresponding to the calculated molecular weight [22]. Advanced mass spectrometric techniques, including tandem mass spectrometry, can be employed for detailed structural analysis and to study fragmentation pathways [23].

Near Infrared Spectroscopy

Near infrared spectroscopy has emerged as a valuable technique for quantitative analysis of lactate-containing compounds, including lithium L-lactate [24]. Specific absorption wavelengths have been identified at 1233 nm, 1710 nm, 1750 nm, 2205 nm, 2319 nm, and 2341 nm that correlate with lactate molecular vibrations [24]. This technique shows particular promise for biological and clinical applications where non-invasive monitoring of lactate concentrations is desired [24].

Acid-Base Neutralization Protocols

The most widely employed method for synthesizing lithium L-lactate involves the direct neutralization of L-lactic acid with lithium hydroxide or lithium carbonate [1] [2]. The fundamental reaction with lithium hydroxide proceeds as follows:

LiOH + CH₃CH(OH)COOH → CH₃CH(OH)COOLi + H₂O

This reaction typically occurs at room temperature in aqueous medium, maintaining a pH range of 6.0 to 8.5 [3] [4]. The process demonstrates excellent atom economy, producing only water as a byproduct, which aligns with green chemistry principles [1] . Commercial implementations achieve yields of 98-99% with final product purities exceeding 98% [3] [6].

Alternative neutralization employs lithium carbonate as the base:

Li₂CO₃ + 2CH₃CH(OH)COOH → 2CH₃CH(OH)COOLi + H₂O + CO₂

This approach requires moderate heating due to carbon dioxide evolution and careful pH control throughout the reaction . While slightly more complex than the lithium hydroxide route, this method remains commercially viable with yields of 95-98% [1].

The neutralization process requires precise stoichiometric control to prevent formation of acidic or basic impurities. Industrial implementations utilize continuous monitoring systems with high-precision pH meters to ensure optimal reaction conditions [7]. The reaction temperature is typically maintained between 20-25°C, though elevated temperatures up to 70°C may be employed to accelerate reaction kinetics in large-scale operations [8].

Purification and Isolation Techniques

Crystallization Methods

Primary purification of lithium L-lactate relies on recrystallization from aqueous solutions [9] [10]. The compound exhibits high water solubility, facilitating purification through controlled cooling and supersaturation techniques [3] [4]. Commercial processes achieve purities of 99% through single-stage recrystallization, with multi-stage processes reaching pharmaceutical-grade specifications [6] [11].

The crystallization process involves several critical parameters:

- Temperature Control: Gradual cooling from 80°C to room temperature over 2-4 hours

- Supersaturation Ratio: Maintained between 1.2-1.5 to promote quality crystal formation

- Seeding: Introduction of seed crystals to control nucleation and crystal size distribution

- Agitation: Gentle stirring to ensure uniform temperature and concentration gradients [10]

Advanced Separation Techniques

Ion exchange chromatography provides exceptional purification capabilities, achieving product purities of 96-100% [12]. This technique employs both cation and anion exchange resins to remove metallic impurities and organic contaminants respectively. The process involves sequential treatment with cation exchangers to remove sodium, potassium, and other metallic ions, followed by anion exchange to eliminate residual organic acids [12].

Activated carbon treatment effectively removes organic impurities and color-forming compounds, achieving purities of 98-99% [12]. This treatment typically involves stirring the crude lithium L-lactate solution with 7% (w/v) activated carbon for 1-2 hours at room temperature, followed by filtration through fine-pore membranes [12].

Solvent-Based Purification

Ethanol washing represents a highly effective purification technique, particularly for removing ionic impurities [10]. The process involves suspending 0.1 g of crude lithium L-lactate in 50 mL of 70% ethanol solution at room temperature for one hour, followed by vacuum filtration. This treatment can enhance product purity from 80% to 100%, though with some product loss reducing overall recovery from 77% to 57% [10].

Multi-effect evaporation systems concentrate dilute lithium L-lactate solutions while simultaneously removing volatile impurities [13]. These systems operate under reduced pressure to minimize thermal degradation, achieving concentration factors of 5-10 while maintaining product integrity [13].

Green Chemistry Approaches

Bio-based Feedstock Utilization

Sustainable production of lithium L-lactate begins with renewable lactic acid feedstocks derived from biomass fermentation [14] [15] [16]. Advanced fermentation processes utilize agricultural wastes, including broken rice, corn starch, and lignocellulosic materials, as carbon sources for lactic acid production [17] [15]. These bio-based approaches reduce dependence on petroleum-derived chemicals and contribute to circular economy principles [15] [13].

Recent developments in metabolic engineering have produced acid-tolerant yeast strains capable of high-titer lactic acid fermentation without neutralizing agents [16]. The engineered Pichia kudriavzevii strain achieves L-lactic acid concentrations of 74.57 g/L with 100% optical purity and 0.93 g/g glucose yield, eliminating the need for traditional neutralization steps [16].

Fermentation Optimization

Advanced fermentation strategies employ simultaneous saccharification and fermentation (SSF) processes for direct conversion of lignocellulosic biomass to lactic acid [13]. These integrated approaches reduce processing steps and energy requirements while maintaining high conversion efficiencies. Calcium hydroxide has demonstrated superior performance as a neutralizing agent compared to sodium hydroxide or ammonium hydroxide, achieving maximum lactic acid productivities of 3.59 g/L/h [17].

Waste Valorization Approaches

Innovative green chemistry strategies utilize food waste and seashell waste as sustainable alternatives to commercial chemicals [15]. Seashell waste, composed primarily of calcium carbonate, serves as an effective neutralizing agent during lactic acid fermentation, achieving productivities of 1.48 g/L/h in bioreactor operations [15]. This approach simultaneously addresses waste management challenges while reducing chemical costs and environmental impact [15].

Sustainable Synthesis Innovations

Solvent-Free Processing

Emerging green chemistry approaches eliminate organic solvents through direct solid-state reactions and mechanochemical synthesis [18]. Lithium lactate serves as an efficient catalyst for biobased polycarbonate synthesis under mild conditions, demonstrating the compound's dual role as both product and sustainable chemical intermediate [18].

Energy-Efficient Methods

Low-temperature synthesis protocols minimize energy consumption while maintaining high product quality [18]. The development of ambient temperature neutralization processes reduces energy requirements by 60-80% compared to traditional heated synthesis methods [7]. These approaches utilize enhanced mixing and optimized reagent addition sequences to achieve complete conversion at room temperature [7].

Circular Economy Integration

Advanced recycling strategies recover lithium L-lactate from spent lithium-ion batteries through lactic acid-assisted leaching processes [8] [19]. These methods achieve lithium recovery efficiencies of 84.5% while simultaneously producing valuable lactic acid derivatives [19]. The integration of battery recycling with lactate production exemplifies circular economy principles in chemical manufacturing [8].

Industrial-Scale Manufacturing Considerations

Process Intensification

Industrial lithium L-lactate production employs continuous processing technologies to enhance efficiency and reduce costs [20]. Multi-stage reactor systems enable precise control of reaction conditions while maintaining high throughput rates exceeding 1000 kg/day [20]. These systems integrate automated pH control, temperature management, and real-time quality monitoring to ensure consistent product specifications [20].

Reactor Design Optimization

Modern industrial reactors utilize computational fluid dynamics modeling to optimize mixing patterns and heat transfer characteristics [13]. The implementation of microchannel reactors provides enhanced mass transfer rates while reducing reaction volumes by 70-80% [13]. These compact designs enable modular production scaling and improved process control [13].

Downstream Processing Integration

Integrated downstream processing combines crystallization, purification, and drying operations in continuous systems [13]. Multi-effect evaporators coupled with crystallization units achieve energy integration while reducing overall processing time from 8-12 hours to 2-4 hours [13]. These systems incorporate heat recovery networks that reduce energy consumption by 40-50% [13].

Quality Control and Standardization

Industrial production maintains stringent quality control protocols to ensure pharmaceutical and food-grade specifications [20]. Real-time analytical monitoring employs high-performance liquid chromatography and ion chromatography to verify product purity and enantiomeric excess [6] [11]. Automated sampling systems collect representative samples every 15 minutes during production, with immediate analysis providing process feedback [20].

Analytical Specifications

Commercial lithium L-lactate specifications require:

- Assay: ≥98.0% (by perchloric acid titration)

- Optical Rotation: -13° to -16° (c=1 in water, 20°C)

- Chloride Content: ≤0.01%

- Sulfate Content: ≤0.01%

- Heavy Metals: ≤10 ppm

- Water Content: ≤2% (Karl Fischer method) [3] [4] [6]

Process Validation

Industrial validation protocols demonstrate consistent product quality across multiple production batches [20]. Statistical process control methods monitor critical quality attributes, with control charts tracking key parameters including yield, purity, and optical activity [20]. Validation studies confirm process robustness under varying raw material qualities and environmental conditions [20].

Economic and Environmental Optimization

Cost Structure Analysis

Industrial lithium L-lactate production costs comprise approximately 45% raw materials, 25% energy, 20% labor and overhead, and 10% waste treatment and disposal [13]. Advanced process optimization reduces raw material consumption through improved stoichiometric control and recycling of mother liquors from crystallization operations [13].

Environmental Impact Minimization

Modern production facilities implement zero-liquid discharge systems that recover and recycle all process waters [13]. Waste heat recovery from crystallization operations provides thermal energy for evaporation steps, reducing overall energy consumption by 35-40% [13]. Carbon footprint reduction strategies include renewable energy integration and optimization of transportation logistics [13].

Regulatory Compliance

Industrial facilities maintain compliance with international quality standards including FDA cGMP, ISO 9001, and REACH registration requirements [20]. Environmental compliance encompasses air emissions monitoring, wastewater treatment verification, and solid waste characterization [20]. Regular third-party audits verify adherence to quality and environmental management systems [20].